molecular formula C21H21ClN2O2 B2564241 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one CAS No. 862244-18-6

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one

Cat. No. B2564241
M. Wt: 368.86
InChI Key: VTJGWCODEMIOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one, also known as WAY-100635, is a selective antagonist for the serotonin 5-HT1A receptor. It is commonly used in scientific research to study the role of serotonin in various physiological and pathological conditions.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • This compound has been involved in research exploring the synthesis of new derivatives with potential antimicrobial activities. A study by Bektaş et al. (2007) demonstrated the synthesis of novel triazole derivatives, including compounds structurally related to 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one, showing good or moderate activities against microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Molecular Interaction Studies

  • Research by Shim et al. (2002) investigated the molecular interactions of a structurally similar compound, focusing on its antagonist properties and binding interactions with cannabinoid receptors. This study provided insights into the steric and electrostatic character required for effective binding (Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A., 2002).

Structural Characterization and Synthesis

Anticonvulsant and Antimicrobial Activities

  • A study by Aytemir et al. (2004) synthesized derivatives of 4H-pyran-4-one, including compounds structurally related to 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one. These compounds were evaluated for their anticonvulsant and antimicrobial activities, providing insights into their potential therapeutic applications (Aytemir, M., Çalış, Ü., & Özalp, M., 2004).

properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-15-5-6-20-19(11-15)16(12-21(25)26-20)14-23-7-9-24(10-8-23)18-4-2-3-17(22)13-18/h2-6,11-13H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJGWCODEMIOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one

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